molecular formula C50H72N14O16S2 B1144367 醋酸地高辛 CAS No. 16789-98-3

醋酸地高辛

货号: B1144367
CAS 编号: 16789-98-3
分子量: 1189.3 g/mol
InChI 键: GNASTRMPURYAFJ-VCCVNBJCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmopressin diacetate is a synthetic analog of the natural hormone vasopressin. It is primarily used as an antidiuretic to manage conditions such as central diabetes insipidus, nocturnal enuresis, and certain bleeding disorders like hemophilia A and von Willebrand disease. This compound is known for its ability to reduce urine production and increase water reabsorption in the kidneys, making it a valuable therapeutic agent in various medical conditions .

作用机制

Target of Action

Desmopressin diacetate, a synthetic analogue of the natural pituitary hormone 8-arginine vasopressin (ADH), primarily targets the vasopressin 2 (V2) receptors . These receptors are predominantly located in the cells of the distal part of the nephron and the collecting tubules in the kidney .

Mode of Action

Desmopressin diacetate interacts with the V2 receptors, leading to an increase in water re-absorption in the kidney . This interaction results in enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Biochemical Pathways

The primary biochemical pathway affected by desmopressin diacetate is the regulation of water content in the body. By stimulating the V2 receptors, desmopressin diacetate promotes water re-absorption in the kidneys, thereby reducing renal excretion of water .

Pharmacokinetics

Desmopressin diacetate exhibits a biphasic half-life, with fast and slow phases of 7.8 and 75.5 minutes, respectively . This results in a prompt onset of antidiuretic action with a long duration after each administration . When administered by injection, desmopressin has an antidiuretic effect about ten times that of an equivalent dose administered intranasally .

Result of Action

The primary molecular effect of desmopressin diacetate is the increased water re-absorption in the kidney, leading to reduced renal excretion of water . This results in the treatment of conditions such as central diabetes insipidus and nocturia . Additionally, desmopressin diacetate increases plasma levels of factor VIII activity in patients with hemophilia and von Willebrand’s disease Type I .

Action Environment

The action of desmopressin diacetate can be influenced by various environmental factors. For instance, the composition of the mobile phase in the body can significantly affect the retention time of desmopressin . Furthermore, the presence of other drugs that may increase the risk of water intoxication with hyponatremia can affect the efficacy of desmopressin diacetate .

生化分析

Biochemical Properties

Desmopressin diacetate interacts with V2 receptors in renal collecting ducts, increasing water reabsorption . This interaction is crucial in controlling the body’s water content and osmotic balance .

Cellular Effects

Desmopressin diacetate primarily acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It influences cell function by limiting the amount of water that is eliminated in the urine .

Molecular Mechanism

Desmopressin diacetate exerts its effects at the molecular level by binding to V2 receptors in renal collecting ducts . This binding interaction leads to the activation of adenylyl cyclase, which in turn increases the rate of insertion of water channels, called aquaporins, into the lumenal membrane, thereby increasing water reabsorption .

Temporal Effects in Laboratory Settings

The effects of Desmopressin diacetate are seen quickly, within about 1 to 2 hours, and improvement in clinical signs should follow . The medication has a prolonged half-life and duration of action compared to endogenous ADH .

Dosage Effects in Animal Models

In animal models, the effects of Desmopressin diacetate vary with different dosages . For instance, in dogs, significant decreases in water intake and serum sodium concentration were observed, and urine specific gravity increased significantly when Desmopressin was administered .

Metabolic Pathways

Desmopressin diacetate is involved in the metabolic pathway that controls the body’s water content and osmotic balance . It interacts with V2 receptors, leading to the activation of adenylyl cyclase and an increase in the rate of insertion of water channels into the lumenal membrane .

Transport and Distribution

Desmopressin diacetate is transported and distributed within cells and tissues via its interaction with V2 receptors . This interaction leads to the activation of adenylyl cyclase, which in turn increases the rate of insertion of water channels into the lumenal membrane, thereby increasing water reabsorption .

Subcellular Localization

Desmopressin diacetate primarily acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . This suggests that the subcellular localization of Desmopressin diacetate is likely within these cells, where it exerts its effects by interacting with V2 receptors .

准备方法

Synthetic Routes and Reaction Conditions: Desmopressin diacetate is synthesized through a series of peptide coupling reactions. The process involves the deamination of 1-cysteine and the substitution of 8-L-arginine with 8-D-arginine in the vasopressin molecule. The synthesis typically requires the use of protecting groups to prevent unwanted side reactions and ensure the correct sequence of amino acids .

Industrial Production Methods: In industrial settings, desmopressin diacetate is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cleavage and purification steps to obtain the final product. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) ensures high purity and yield .

相似化合物的比较

Uniqueness of Desmopressin Diacetate: Desmopressin diacetate is unique due to its selective action on V2 receptors, resulting in potent antidiuretic effects with minimal vasopressor activity. This makes it particularly suitable for treating conditions like central diabetes insipidus and nocturnal enuresis without significantly affecting blood pressure .

生物活性

Desmopressin diacetate (DDAVP) is a synthetic analog of vasopressin, primarily utilized for its antidiuretic properties. It is indicated for conditions such as central diabetes insipidus, nocturia, and certain bleeding disorders like von Willebrand's disease and hemophilia A. This article delves into the biological activity of desmopressin diacetate, examining its mechanisms of action, therapeutic applications, and associated risks.

Desmopressin functions by selectively agonizing the V2 receptors located in the renal collecting ducts. Upon binding to these receptors, desmopressin activates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. This cascade results in the insertion of aquaporin-2 water channels into the luminal membrane of renal tubular cells, enhancing water reabsorption and reducing urine output .

Step Description
1. BindingDesmopressin binds to V2 receptors in renal collecting ducts.
2. ActivationActivation of adenylyl cyclase increases cAMP levels.
3. Aquaporin InsertionAquaporins are inserted into the luminal membrane.
4. Water ReabsorptionIncreased permeability allows for enhanced water reabsorption.

1. Treatment of Diabetes Insipidus

Desmopressin is primarily prescribed for central diabetes insipidus, where it effectively reduces excessive urine production and helps manage fluid balance.

2. Management of Bleeding Disorders

In patients with von Willebrand's disease and hemophilia A, desmopressin stimulates the release of factor VIII and von Willebrand factor from endothelial cells, aiding in hemostasis during surgical procedures .

3. Nocturia Treatment

Desmopressin is also used off-label for treating nocturia in adults by reducing nighttime urination through its antidiuretic effects.

Case Study: DDAVP-Associated Hyponatremia

A notable complication associated with desmopressin therapy is hyponatremia. A case series involving 15 patients highlighted that discontinuing DDAVP in symptomatic cases could lead to severe neurological outcomes due to rapid serum sodium correction .

Table 2: Outcomes Based on Treatment Strategy

Group Treatment Mean Change in Serum Sodium (mEq/L) Outcome
Group 1 (n=13)Withheld DDAVP + IV saline37.1 ± 8.1Death (23%), Severe brain damage (69%)
Group 2 (n=2)Continued DDAVP + IV hypertonic saline11.0 ± 0Survival without neurological sequelae (100%)

Research Findings: Hyponatremia Risk

A population-based study indicated that patients prescribed older formulations of desmopressin experienced a significantly higher incidence of hyponatremia compared to those on alternative medications, with a hazard ratio of 13.19 . This underscores the importance of monitoring sodium levels during treatment.

Pharmacokinetics

Desmopressin exhibits a biphasic elimination profile with half-lives of approximately 7.8 minutes for the fast phase and 75.5 minutes for the slow phase following intravenous administration . The drug is primarily excreted via the kidneys, necessitating dose adjustments in patients with renal impairment.

Table 3: Pharmacokinetic Parameters

Parameter Value
Fast Phase Half-Life7.8 minutes
Slow Phase Half-Life75.5 minutes
BioavailabilityVaries by formulation

属性

IUPAC Name

acetic acid;(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N14O12S2.2C2H4O2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25;2*1-2(3)4/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52);2*1H3,(H,3,4)/t28-,29+,30+,31+,32+,33+,34+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNASTRMPURYAFJ-VCCVNBJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H72N14O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16789-98-3
Record name Desmopressin diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [deamino-Cys1, D-Arg8]-Vasopressin acetate salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMOPRESSIN DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242K8LE2BC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。